Thiaminocycline

Description

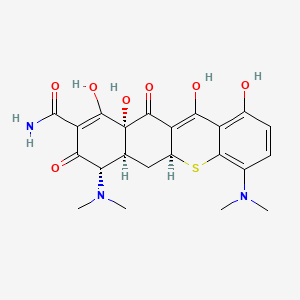

Thiaminocycline is a semi-synthetic tetracycline derivative hypothesized to incorporate structural modifications that enhance its antimicrobial activity and pharmacokinetic profile. Structurally, it likely retains the tetracyclic nucleus of tetracyclines but substitutes aromatic rings (e.g., benzene in tetracycline) with heterocyclic groups like thiophene, as seen in analogs such as tenocyclidine . Such alterations are common in next-generation tetracyclines (e.g., tigecycline, sarecycline) to address resistance .

Properties

CAS No. |

82925-85-7 |

|---|---|

Molecular Formula |

C22H25N3O7S |

Molecular Weight |

475.5 g/mol |

IUPAC Name |

(5aS,6aS,7S,10aR)-4,7-bis(dimethylamino)-1,10,10a,12-tetrahydroxy-8,11-dioxo-5a,6,6a,7-tetrahydrobenzo[b]thioxanthene-9-carboxamide |

InChI |

InChI=1S/C22H25N3O7S/c1-24(2)9-5-6-10(26)12-16(27)13-11(33-18(9)12)7-8-15(25(3)4)17(28)14(21(23)31)20(30)22(8,32)19(13)29/h5-6,8,11,15,26-27,30,32H,7H2,1-4H3,(H2,23,31)/t8-,11-,15-,22-/m0/s1 |

InChI Key |

NUVXPKTVNDDPHF-GUFBUIBQSA-N |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@H]3C(=C(C4=C(C=CC(=C4S3)N(C)C)O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O |

Canonical SMILES |

CN(C)C1C2CC3C(=C(C4=C(C=CC(=C4S3)N(C)C)O)O)C(=O)C2(C(=C(C1=O)C(=O)N)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiaminocycline involves several steps, starting from the basic tetracycline structure. The process typically includes the following steps:

Formation of the core structure: The core tetracycline structure is synthesized through a series of condensation reactions involving various precursors.

Functionalization: Specific functional groups are introduced to the core structure to enhance its antibacterial activity. This may involve reactions such as alkylation, acylation, and hydroxylation.

Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes, followed by chemical modifications. The fermentation process uses genetically engineered microorganisms to produce the core tetracycline structure, which is then chemically modified to produce this compound. This method is cost-effective and allows for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Thiaminocycline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives with different antibacterial properties.

Reduction: Reduction reactions can modify the functional groups on this compound, altering its activity.

Substitution: Substitution reactions involve replacing specific functional groups with others to enhance the compound’s properties

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting agents: Such as alkyl halides and acyl chlorides

Major Products

The major products formed from these reactions include various this compound derivatives with enhanced antibacterial activity and different pharmacokinetic properties .

Scientific Research Applications

Thiaminocycline has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and modification of tetracycline antibiotics.

Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.

Medicine: Investigated for its potential use in treating bacterial infections, especially those caused by antibiotic-resistant strains.

Industry: Utilized in the development of new antibacterial agents and formulations .

Mechanism of Action

Thiaminocycline exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding prevents the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth. The molecular targets include the ribosomal RNA and specific proteins involved in the translation process .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Thiaminocycline’s proposed structure differentiates it from classical tetracyclines:

The thiophene moiety in this compound may enhance binding to bacterial ribosomes or reduce efflux pump recognition compared to minocycline and doxycycline .

Antibacterial Spectrum

Tetracyclines exhibit broad-spectrum activity, but newer analogs like tigecycline and sarecycline target resistant strains. This compound’s hypothesized spectrum:

Est = Estimated based on structural analogs

This compound’s thiophene group may disrupt membrane permeability in Gram-negative bacteria, similar to thiophene-containing heterocycles in other antimicrobial agents .

Pharmacokinetics

Key pharmacokinetic parameters (hypothetical for this compound):

This compound’s lipophilic thiophene moiety may enhance blood-brain barrier penetration, making it suitable for CNS infections .

Clinical Efficacy and Resistance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.